3-hydroxy-N'-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXY-N’-{(E)-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLENE}BENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of hydrazides, which are characterized by the presence of a hydrazine functional group attached to an acyl group. The compound’s structure includes a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom, and several phenyl groups, contributing to its stability and reactivity.
Preparation Methods
The synthesis of 3-HYDROXY-N’-{(E)-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLENE}BENZOHYDRAZIDE typically involves the reaction of 4-methylacetophenone with 4-hydroxybenzohydrazide in the presence of a catalytic amount of glacial acetic acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The compound can be characterized using various spectroscopic techniques such as IR, NMR, and UV-visible spectroscopy .
Chemical Reactions Analysis
3-HYDROXY-N’-{(E)-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLENE}BENZOHYDRAZIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenyl groups.
Condensation: It can participate in condensation reactions with aldehydes and ketones, forming various hydrazone derivatives.
Scientific Research Applications
3-HYDROXY-N’-{(E)-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLENE}BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors for metals
Mechanism of Action
The mechanism of action of 3-HYDROXY-N’-{(E)-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLENE}BENZOHYDRAZIDE involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The presence of the pyrrole ring and phenyl groups allows the compound to interact with multiple receptors and pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
3-HYDROXY-N’-{(E)-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLENE}BENZOHYDRAZIDE can be compared with other similar compounds, such as:
4-HYDROXY-N’-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE: This compound has similar structural features but includes a methoxy group, which can influence its reactivity and applications.
4-HYDROXY-N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]BENZOHYDRAZIDE:
(E)-N’-[(4-HYDROXY-3-METHOXYBENZYLIDENE)-2-NAPHTHOHYDRAZIDE: This compound includes a naphthohydrazide moiety, which can alter its biological activity and interactions.
Properties
Molecular Formula |
C31H25N3O2 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
3-hydroxy-N-[(E)-[1-(4-methylphenyl)-2,5-diphenylpyrrol-3-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C31H25N3O2/c1-22-15-17-27(18-16-22)34-29(23-9-4-2-5-10-23)20-26(30(34)24-11-6-3-7-12-24)21-32-33-31(36)25-13-8-14-28(35)19-25/h2-21,35H,1H3,(H,33,36)/b32-21+ |
InChI Key |
RYOHKGXVYQZUAV-RUMWWMSVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)/C=N/NC(=O)C4=CC(=CC=C4)O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)C=NNC(=O)C4=CC(=CC=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.